molecular formula C24H32N4O5S B2943121 N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-52-4

N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2943121
CAS RN: 898435-52-4
M. Wt: 488.6
InChI Key: HJSYUSLJQBLLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds demonstrated significant broad-spectrum antitumor activities, with some analogs being 1.5-3.0 times more potent than the control, 5-fluorouracil. The research utilized molecular docking methodologies to understand the interaction of these compounds with target proteins, providing insights into their mechanism of action against various cancer cell lines (Al-Suwaidan et al., 2016).

Antifungal Activity

Research by D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, marking them as potential leads for developing new antifungal medications. The study also highlighted the importance of structural modifications to enhance plasmatic stability while retaining antifungal efficacy (Bardiot et al., 2015).

Structural and Fluorescence Properties

A. Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with various acids. These compounds showed enhanced fluorescence emission, indicating potential applications in materials science for sensing and imaging technologies (Karmakar et al., 2007).

Vibrational Spectroscopy and Molecular Docking

A study by A. El-Azab et al. (2016) focused on the vibrational spectroscopy and molecular docking of a quinazolinone derivative, providing insights into its structural characteristics and potential biological activities. The research highlighted the compound's nonlinear optical properties and its potential inhibitory activity against the BRCA2 complex, suggesting applications in cancer therapy and materials science (El-Azab et al., 2016).

Insecticidal Activity

The insecticidal activity of pyridine derivatives against the cowpea aphid was investigated by E. A. Bakhite et al. (2014). One compound demonstrated approximately four times the activity of acetamiprid, a standard insecticide, highlighting the potential of these derivatives in agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-31-18-13-17(14-19(15-18)32-2)25-22(29)16-34-23-20-5-3-4-6-21(20)28(24(30)26-23)8-7-27-9-11-33-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYUSLJQBLLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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